molecular formula C6H12O2S B104257 3-(Methylthio)propyl acetate CAS No. 16630-55-0

3-(Methylthio)propyl acetate

Cat. No. B104257
CAS RN: 16630-55-0
M. Wt: 148.23 g/mol
InChI Key: LPZQTNIAYMRVMF-UHFFFAOYSA-N
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Description

3-(Methylthio)propyl acetate, also known as 3-MTPA, is a compound that can be synthesized from methionine through the Ehrlich pathway in yeasts. This pathway involves transamination, decarboxylation, and reduction, leading to the formation of methionol, which can then be converted to 3-MTPA by alcohol acetyl transferase . The compound is used in the production of savory aroma compositions, such as meat, potato, and cheese flavorings, due to its characteristic odor .

Synthesis Analysis

The synthesis of 3-MTPA has been achieved using Saccharomyces cerevisiae, which can convert amino acids to flavor alcohols. By optimizing the glucose feeding regime and overexpressing the alcohol acetyl transferase gene ATF1, high concentrations of 3-MTPA were produced . Additionally, 3-Methylthiopropionaldehyde diethyl acetal, a related compound, was synthesized from 3-methylthiopropional with ethanol and triethyl orthoformate, with the reaction mechanism speculated based on various analytical techniques .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 3-MTPA, they do discuss the structures of related compounds. For instance, the molecular and solid-state structures of a thiazolidin-5-ylidene acetate were determined using X-ray diffraction and NMR techniques . Similarly, the structure of a methyl isoxazolidin acetate was characterized by XRD, FT-IR, UV-VIS, and NMR, with theoretical calculations providing insights into the chemical activities and properties .

Chemical Reactions Analysis

The production of 3-MTPA involves the Ehrlich pathway, where methionol is further derivatized to 3-MTPA by alcohol acetyl transferase . The synthesis of related compounds involves various reactions, such as the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene and the Paal-Knorr cyclization reaction to form furans, pyrroles, and thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-MTPA are not directly discussed in the provided papers. However, the properties of related compounds have been studied. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines, with its fluorescent derivatives showing good stability in acidic and basic solutions . Theoretical investigations of other compounds have provided insights into spectroscopic, electronic, and thermodynamic properties, which could be analogous to those of 3-MTPA .

Scientific Research Applications

Aroma Profile in Foods

Sakamoto et al. (2002) analyzed sulfur-containing compounds in the aromatic volatiles of melon, identifying 3-(methylthio)propyl acetate as a significant compound with a sweet grassy odor, contributing to the grassy aroma of 'Miyabi' melons (Sakamoto et al., 2002).

Food Chemistry and Microbial Synthesis

In the field of food chemistry, Du et al. (2021) described the use of a synthetic microbial community for enhancing the content of 3-(methylthio)-1-propanol, a related compound to 3-(methylthio)propyl acetate, to improve flavor quality in Baijiu, a Chinese alcoholic beverage (Du et al., 2021). Similarly, Etschmann et al. (2008) utilized Saccharomyces cerevisiae for the production of 3-(methylthio)-propylacetate (3-MTPA), highlighting its use in savory aroma compositions like meat, potato, and cheese flavorings (Etschmann et al., 2008).

Chemical Synthesis and Transformation

Yin et al. (2008) described a novel approach for the synthesis of 3-methylthio-substituted compounds, including derivatives related to 3-(methylthio)propyl acetate, demonstrating its significance in organic chemistry (Yin et al., 2008).

Environmental and Atmospheric Studies

Cuevas et al. (2005) explored the kinetics of gas-phase reactions of various acetates, including n-propyl acetate, a structurally related compound, providing insights into atmospheric chemistry and environmental impacts (Cuevas et al., 2005).

Medical and Biological Applications

Mochalski et al. (2013) investigated the release and uptake of volatile organic compounds, including n-propyl acetate, by human hepatocellular carcinoma cells (HepG2), indicating potential applications in medical diagnostics and understanding cellular metabolism (Mochalski et al., 2013).

Safety And Hazards

3-(Methylthio)propyl acetate is combustible . It is advised to keep away from flames and hot surfaces, and to avoid formation of dust and aerosols . In case of fire, use dry chemical, dry sand, or foam to extinguish . It is recommended to store in a well-ventilated place .

properties

IUPAC Name

3-methylsulfanylpropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQTNIAYMRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168087
Record name 3-(Methylthio)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with fatty, estery odour
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohol and oils
Record name 3-(Methylthio)propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.036-1.044
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)propyl acetate

CAS RN

16630-55-0
Record name 3-(Methylthio)propyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(Methylthio)propyl acetate
Source ChemIDplus
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Record name 3-(Methylthio)propyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)propyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(METHYLTHIO)PROPYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE
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Record name 3-(Methylthio)propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
T Sakamoto, Y Hayata, H Kozuka… - Journal of the …, 2002 - jstage.jst.go.jp
含硫化合物の検出に適した炎光光度検出器 (FPD) 装着の Sniffing-GC を用いた GC-におい嗅ぎ法により, メロンの香気成分中における含硫化合物並びにその匂い特性を調査した. メロン'ミヤビ'の…
Number of citations: 15 www.jstage.jst.go.jp
SG Wyllie, DN Leach, Y Wang, RL Shewfelt - 1994 - ACS Publications
Simultaneous distillation-extraction (SDE) of muskmelon (Cucumis melo cv. Makdimon) and subsequent gas chromatographic analysis using an atomic emission detector identified …
Number of citations: 45 pubs.acs.org
OA Leppanen, J Denslow… - Journal of Agricultural …, 1980 - ACS Publications
Methyl and ethyl thiolacetates (S-methyl and S-ethyl esters of ethanethioic acid) were identified and determined for the first time in beers and wines. The average content of methyl …
Number of citations: 75 pubs.acs.org
坂本隆行, 早田保義, 河塚寛, 坂本宏司, 西村修… - 園芸学会雑誌, 2002 - jlc.jst.go.jp
Sulfur-containing compounds in the aromatic volatiles of melon (Cucumis melo L. cv. Miyabi) and their characteristics were analyzed by using a sniffing-GC equipped with a flame …
Number of citations: 2 jlc.jst.go.jp
M Masuda, KIICHI NISHIMURA - journal of Food Science, 1982 - Wiley Online Library
Volatile sulfur compounds of malt whiskies were analyzed using a gas chromatograph equipped with a flame photometric detector by direct injection and solvent extraction methods. …
Number of citations: 60 ift.onlinelibrary.wiley.com
T Tamaki, Y Takamiya, C Takaesu, T Nishia - Journal of fermentation …, 1986 - Elsevier
Eleven sulfur compounds in awamori were identified, of which the main component was dimethyl sulfide (DMS). The ratio of DMS to the remaining other ten sulfur compounds (DMS/…
Number of citations: 20 www.sciencedirect.com
N Moreira, PG De Pinho, C Santos, I Vasconcelos - Food Chemistry, 2010 - Elsevier
The sulphur compounds composition of wines produced experimentally from six white cultivars (Alvarinho, Loureiro, Trajadura, Pedernã, Azal Branco and Avesso) was evaluated …
Number of citations: 49 www.sciencedirect.com
C Aubert, N Bourger - Journal of agricultural and food chemistry, 2004 - ACS Publications
Volatile compounds of 15 Charentais melon cultivars, known to exhibit differences in their ripening behaviors and in their storage lives (wild, mid, and long shelf life), were investigated. …
Number of citations: 138 pubs.acs.org
J Liang, J Xie, L Hou, M Zhao, J Zhao… - Journal of Agricultural …, 2016 - ACS Publications
Shanxi aged vinegar is one of the most famous Chinese traditional cereal vinegars produced by spontaneous solid-state fermentation. However, the aroma composition of Shanxi aged …
Number of citations: 64 pubs.acs.org
MJ Jordán, PE Shaw, KL Goodner - Journal of agricultural and …, 2001 - ACS Publications
A comparative study between the aromatic profile of muskmelon aqueous essence and the puree of fresh fruit was carried out using gas chromatography−mass spectrometry (GC-MS) …
Number of citations: 105 pubs.acs.org

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